molecular formula C19H16N2 B11849105 5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine CAS No. 7093-26-7

5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine

Cat. No.: B11849105
CAS No.: 7093-26-7
M. Wt: 272.3 g/mol
InChI Key: HOFAOVQLGDZKIS-UHFFFAOYSA-N
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Description

4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which are analogs of naphthalene with nitrogen atoms incorporated into the ring structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine typically involves multi-step reactions. One common method includes the reaction of 2-chloro-3-formyl-quinolines with substituted aryl amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved can vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

Properties

CAS No.

7093-26-7

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,17(21),18-octaene

InChI

InChI=1S/C19H16N2/c1-2-9-17-14(5-1)11-15-12-21-10-4-7-13-6-3-8-16(19(13)21)18(15)20-17/h1-3,5-6,8-9,11H,4,7,10,12H2

InChI Key

HOFAOVQLGDZKIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4=NC5=CC=CC=C5C=C4CN3C1

Origin of Product

United States

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